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Core Summary

The Non-expressor of Pathogenesis-Related Genes 1 (NPR1) protein is a master regulator of
systemic acquired resistance (SAR) in plants, a crucial defense mechanism against a broad
spectrum of pathogens.[1][2] Operating primarily within the salicylic acid (SA) signaling
pathway, NPR1 functions as a transcriptional co-activator, orchestrating a massive
reprogramming of gene expression that leads to the production of antimicrobial compounds
and a primed state of immunity.[1][3] This guide provides a comprehensive overview of the
NPR1 protein, detailing its intricate structure, the function of its key domains, the signaling
pathways it governs, and the critical role of post-translational modifications in regulating its
activity. Recent breakthroughs in structural biology have unveiled the three-dimensional
architecture of NPR1, offering unprecedented insights into its mechanism of action and opening
new avenues for the development of novel strategies to enhance plant resilience and for
potential therapeutic applications.

NPR1 Protein Structure and Functional Domains
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The NPR1 protein is a multi-domain protein that acts as a central hub for integrating defense
signals.[1][4] Its function is intricately linked to its modular architecture, which includes domains
responsible for protein-protein interactions, subcellular localization, and transcriptional co-
activation. The recent elucidation of its cryo-electron microscopy (cryo-EM) structure has
revealed a "gliding bird" shaped homodimer, providing a structural basis for its function.[5][6][7]

[8][°]

BTB/POZ Domain

Located at the N-terminus, the Broad-Complex, Tramtrack and Bric-a-brac/Poxvirus and Zinc
finger (BTB/POZ) domain is crucial for NPR1's function.[1][10][11][12][13] This domain primarily
mediates protein-protein interactions, including the homodimerization of NPR1.[13] The core of
the BTB/POZ domain, specifically residues 80-91, is essential for the formation of a functional
enhanceosome complex with TGA transcription factors, which is required for the transactivation
of defense genes like PR-1.[2][7][11][14][15] The BTB/POZ domain of NPR1 interacts with the
repression domain of the TGAZ2 transcription factor, negating its repressive function and
allowing for gene activation.[10][11][12]

Ankyrin Repeats

The central region of NPR1 contains four ankyrin repeats, which are well-known protein-protein
interaction motifs.[1][8][16] These repeats are critical for the interaction of NPR1 with various
members of the TGA family of basic leucine zipper (bZIP) transcription factors.[6][16] Mutations
within the ankyrin repeats can abolish the interaction with TGA factors and compromise
disease resistance.[6] The ankyrin repeats also harbor a SUMO-interacting motif (SIM3) which
is crucial for the SUMOylation of NPR1, a post-translational modification that modulates its
interactions with other proteins.[1][17][18]

Nuclear Localization Signal (NLS)

For NPR1 to function as a transcriptional co-activator, it must translocate from the cytoplasm to
the nucleus.[1][17][19][20][21] This process is mediated by a bipartite nuclear localization signal
(NLS) located in the C-terminal region of the protein.[1][17][19][20] The nuclear accumulation of
NPRL1 is a key step in the activation of PR gene expression and is induced by activators of
SAR, such as salicylic acid.[17][19] Phosphorylation of serine 589 within the NLS region by the
kinase SnRK2.8 has been shown to be required for the nuclear import of NPR1.[1][21]
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C-terminal Transactivation Domain

The C-terminus of NPR1 harbors a cryptic transactivation domain that is essential for its
function as a co-activator of gene expression.[1][11][14][22] This domain becomes active upon
SA induction and requires the oxidation of two conserved cysteine residues, Cys-521 and Cys-
529.[2][7][14][15][22] These cysteines are also involved in the binding of SA, which leads to a
conformational change in NPR1, relieving the sequestration of the transactivation domain.[1]

NPR1 Signaling Pathway

NPRL1 is a central component of the salicylic acid (SA) signaling pathway, which is a
cornerstone of plant immunity. The activation and function of NPR1 are tightly regulated
through a series of molecular events, including changes in cellular redox state, post-
translational modifications, and subcellular relocalization.

Activation and Nuclear Translocation of NPR1

In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, maintained
by intermolecular disulfide bonds.[2] Upon pathogen infection, the levels of the plant hormone
salicylic acid (SA) increase, leading to a change in the cellular redox potential. This reducing
environment, facilitated by thioredoxins, leads to the reduction of the disulfide bonds, causing
the release of NPR1 monomers.[2] These monomers are then imported into the nucleus via the
nuclear pore complex, a process dependent on the C-terminal NLS.[2][17][19][20]

Transcriptional Reprogramming in the Nucleus

Once in the nucleus, monomeric NPR1 acts as a transcriptional co-activator. It interacts with
TGA transcription factors that are bound to specific DNA sequences, known as as-1 elements,
in the promoters of defense-related genes, such as the Pathogenesis-Related 1 (PR-1) gene.
[1] The interaction of NPR1 with TGA factors forms an enhanceosome complex, which then
recruits the transcriptional machinery to activate the expression of a large set of defense
genes.[2][7][11][14][15] The cryo-EM structure of the NPR1-TGA3 complex reveals that a
dimeric NPR1 bridges two TGA3 dimers, providing a structural basis for the formation of this
enhanceosome.[9]

Regulation of NPR1 Activity and Turnover
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The activity of NPRL1 is also finely tuned by post-translational modifications (PTMs), including
phosphorylation and SUMOylation. These modifications act as molecular switches that
modulate NPR1's stability, subcellular localization, and its interactions with other proteins.

e Phosphorylation: NPR1 is phosphorylated at multiple sites, and these phosphorylation
events can have opposing effects on its function. Phosphorylation at Serine 55 and Serine
59 (S55/S59) in the N-terminus promotes the interaction of NPR1 with WRKY transcription
repressors, leading to the repression of defense genes in the resting state.[1][14] Upon SA
induction, these sites are dephosphorylated. Conversely, phosphorylation at Serine 11 and
Serine 15 (S11/S15) is required for NPR1's full activation and subsequent degradation.[1]
[14] Phosphorylation at Serine 589 (S589) in the C-terminal NLS is crucial for nuclear import.
[1][21] The kinase SnRK2.8 has been identified as being responsible for phosphorylating
S589.[1][21]

e SUMOylation: NPR1 is SUMOylated by the SUMO E3 ligase SIZ1, with SUMO3 being the
primary SUMO isoform attached.[1] SUMOylation is a critical step for NPR1 activation, as it
triggers a switch in NPRL1's interaction partners, from the WRKY repressors to the TGA
activators.[1][17][23] SUMOylation is also a signal for NPR1 degradation, ensuring a
transient and tightly controlled immune response.[1][17][23] The interplay between
phosphorylation and SUMOylation is complex; for instance, phosphorylation at S55/S59
inhibits SUMOylation.[1][17][23]

The turnover of NPR1 is mediated by the 26S proteasome. The NPR1 paralogs, NPR3 and
NPR4, act as adaptors for the CULLIN3-based E3 ubiquitin ligase, targeting NPR1 for
ubiquitination and subsequent degradation.[1] The affinity of NPR3 and NPR4 for SA differs,
allowing for a fine-tuned regulation of NPR1 levels in response to varying SA concentrations.

Quantitative Data

While a wealth of qualitative data exists on NPR1's function and interactions, comprehensive
guantitative data remains relatively sparse in the literature. The following tables summarize the
available quantitative information regarding NPR1's properties and interactions.
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Parameter Value Organism/System Reference
Molecular Weight ) ) )
) ~66 kDa Arabidopsis thaliana [11]
(predicted)
Oligomeric State .
) ) Oligomer Cytoplasm [2]
(inactive)
Oligomeric State ]
) Monomer/Dimer Nucleus [2][11]
(active)
Table 1: Physical Properties of NPR1
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Interacting ..
Method Affinity (Kd) Notes Reference
Partner
Yeast Two-
TGA2 ] Strong - [13]
Hybrid
SUMOylation of
Yeast Two- NPRL1 is required
TGA3 ) Strong ) [1][13]
Hybrid for this
interaction.
Yeast Two-
TGAS5 ) Weaker - [13]
Hybrid
Yeast Two-
TGA6 ) Weaker - [13]
Hybrid
Yeast Two- Little to no Interaction is
TGAlL : . : o [1][13]
Hybrid interaction redox-sensitive.
Yeast Two- No detectable
TGA4 ) ) ) - [1][13]
Hybrid interaction
Unmodified
WRKY70 In vitro - NPRL1 interacts [1]
with WRKY70.
Interaction is
Yeast Two- inhibited by
SUMO3 ) - . [1][17]
Hybrid phosphorylation
at S55/S59.

Table 2: NPR1 Protein Interactions and Affinities

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, generated using the DOT language, illustrate the NPR1 signaling
pathway and a typical experimental workflow for studying NPR1 function.
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Caption: NPR1 signaling pathway from cytoplasmic oligomer to nuclear activator.
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Caption: Common experimental workflows to study NPR1 protein function.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to
investigate the structure and function of the NPR1 protein.

Co-Immunoprecipitation (Co-IP) of NPR1 and Interacting
Proteins from Plant Tissues

This protocol describes the co-immunoprecipitation of NPR1 and its interacting partners from
Arabidopsis thaliana leaf tissue.

Materials:
o Arabidopsis thaliana seedlings (wild-type and/or transgenic lines expressing tagged NPR1)

e Liquid nitrogen
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 |P Lysis Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1
mM PMSF, 1x protease inhibitor cocktail

e Anti-NPR1 antibody or antibody against the tag (e.g., anti-FLAG, anti-HA)
e Protein A/G magnetic beads

e Wash Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 0.1% (v/v) Triton X-100
o Elution Buffer: 100 mM glycine-HCI pH 2.5 or 2x SDS-PAGE sample buffer
o Neutralization Buffer: 1 M Tris-HCI pH 8.5

Procedure:

e Harvest 1-2 grams of leaf tissue and immediately freeze in liquid nitrogen.
o Grind the frozen tissue to a fine powder using a mortar and pestle.

e Resuspend the powder in 5 mL of ice-cold IP Lysis Buffer.

¢ Incubate on a rotator for 30 minutes at 4°C to lyse the cells.

o Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (total protein extract) to a new pre-chilled tube.

o Take a 50 pL aliquot of the supernatant as the "Input” control and add 50 pL of 2x SDS-
PAGE sample buffer.

e Add 2-5 ug of the primary antibody to the remaining protein extract and incubate on a rotator
for 2-4 hours at 4°C.

e Add 30 pL of pre-washed Protein A/G magnetic beads and incubate for another 1 hour at
4°C.

o Pellet the magnetic beads using a magnetic stand and discard the supernatant.
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e Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend
the beads, incubate for 5 minutes, pellet, and discard the supernatant.

« After the final wash, carefully remove all residual Wash Buffer.

» Elute the immunoprecipitated proteins by adding 50 pL of Elution Buffer and incubating for 5
minutes at room temperature. If using glycine elution, neutralize the eluate with 5 pL of
Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads at 95°C for 5
minutes.

» Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

e Analyze the input and immunoprecipitated samples by SDS-PAGE and western blotting
using antibodies against NPR1 and the expected interacting partner.

Yeast Two-Hybrid (Y2H) Screening for NPR1 Interactors

This protocol outlines a yeast two-hybrid screen to identify proteins that interact with NPR1.

Materials:

Yeast strains (e.g., AH109, Y2HGold)

e pGBKT7 (bait vector) and pGADT7 (prey vector)

e NPR1 cDNA

o cDNA library from the organism of interest

e Yeast transformation reagents (e.g., PEG/LIAc)

o Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)
o X-0-Gal

Procedure:

» Bait Construction: Clone the full-length NPR1 cDNA into the pGBKT7 vector to create a
fusion with the GAL4 DNA-binding domain (DB-NPR1).
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o Bait Autoactivation Test: Transform the DB-NPR1 construct into the yeast host strain. Plate
the transformants on SD/-Trp and SD/-Trp/-His media. If the yeast grows on SD/-Trp/-His,
the bait autoactivates the reporter gene and cannot be used for screening without
modification (e.g., creating deletions).

o Library Screening: Co-transform the DB-NPR1 bait plasmid and the cDNA library (in
pGADT?7, fused to the GAL4 activation domain) into the yeast host strain.

o Selection of Interactors: Plate the transformed yeast on high-stringency selective media
(e.g., SD/-Trp/-Leu/-His/-Ade + X-a-Gal). Colonies that grow on this medium and turn blue
indicate a potential interaction.

» Confirmation of Interaction: Isolate the prey plasmids from the positive yeast colonies. Re-
transform the isolated prey plasmid with the original bait plasmid (DB-NPR1) and a control
bait plasmid (e.g., pPGBKT7-Lam) into the yeast host strain. Only prey that activates the
reporter genes in the presence of the specific bait is considered a true interactor.

« |dentification of Interactors: Sequence the prey plasmids that pass the confirmation step to
identify the interacting proteins.

Chromatin Immunoprecipitation (ChlIP) for NPR1 Binding
to Target Promoters

This protocol describes a ChIP assay to determine if NPR1 is associated with the promoter of a
target gene (e.g., PR-1) in Arabidopsis.[5][24][25][26][27]

Materials:

Arabidopsis thaliana seedlings

37% Formaldehyde

2 M Glycine

Nuclei Isolation Buffer

Lysis Buffer
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e ChIP Dilution Buffer

o Anti-NPR1 antibody or antibody against a tag

o Protein A/G magnetic beads

o Wash buffers (low salt, high salt, LiCl)

o Elution Buffer

e Proteinase K

e Phenol:.chloroform:isoamyl alcohol

e Ethanol

» Primers for qPCR targeting the promoter of interest and a control region
Procedure:

e Crosslinking: Submerge ~2g of seedlings in 1% formaldehyde solution under vacuum for 15
minutes. Quench the crosslinking by adding glycine to a final concentration of 0.125 M and
applying vacuum for another 5 minutes.

o Chromatin Isolation: Grind the crosslinked tissue in liquid nitrogen and isolate nuclei. Lyse
the nuclei to release chromatin.

e Sonication: Sonicate the chromatin to shear the DNA to an average size of 200-1000 bp.[25]

e Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads.
Incubate the chromatin overnight at 4°C with the anti-NPR1 antibody.

e Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-
DNA complexes.

e Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to
remove non-specific binding.
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» Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the
formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

» DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using
phenol:chloroform extraction and ethanol precipitation.

e Quantitative PCR (gPCR): Use the purified DNA as a template for gPCR with primers
specific to the target promoter region and a negative control region. Analyze the enrichment
of the target region in the immunoprecipitated sample relative to the input and negative
controls.

Conclusion

NPRL1 stands as a paradigm of a finely tuned molecular switch that governs a critical aspect of
plant life — its ability to defend against disease. Its multi-domain structure, dynamic subcellular
localization, and intricate regulation by post-translational modifications highlight the complexity
of plant immune signaling. The recent structural elucidation of NPR1 in its active, dimeric form,
in complex with its TGA transcription factor partner, has provided a remarkable atomic-level
snhapshot of this pivotal moment in the activation of plant defenses. For researchers in plant
science and drug development, a deep understanding of NPR1's structure and function is
paramount. It not only provides a blueprint for engineering more resilient crops but also offers
insights into conserved mechanisms of transcriptional regulation that may have broader
implications in biology and medicine. The continued exploration of NPR1 and its signaling
network promises to uncover new strategies for enhancing immunity and ensuring global food
security.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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